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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286

Technical Support Center: JNJ-38877605
Metabolism Studies

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers studying the metabolism of the c-Met inhibitor, INJ-38877605. The
focus is on selecting appropriate animal models that accurately replicate human metabolic
pathways and associated toxicities.

Frequently Asked Questions (FAQs)

Q1: Why were the initial preclinical toxicology studies in rats and dogs not predictive of the
renal toxicity observed in humans?

Al: The renal toxicity of INJ-38877605 observed in humans was not predicted by early
preclinical studies in rats and dogs due to significant species-specific differences in
metabolism.[1][2] The toxicity is caused by the formation of insoluble metabolites that
crystallize in the kidneys.[1][2][3] These specific metabolites are generated by the enzyme
aldehyde oxidase (AO), which has high activity in humans but is negligibly expressed in rats
and dogs.[4] Consequently, these toxic metabolites were not produced in sufficient quantities in
rats and dogs to induce the renal effects seen in humans.

Q2: Which animal model is most suitable for replicating the human metabolism and toxicity of
JNJ-388776057?
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A2: The rabbit is the most appropriate animal model for studying the metabolism and toxicity of
JNJ-38877605.[1][2] Subsequent preclinical studies revealed that, like humans, rabbits exhibit
high aldehyde oxidase activity. This leads to a similar metabolic profile, including the formation
of the M10 metabolite and the insoluble M1/3 and M5/6 metabolites responsible for renal
crystal formation and toxicity.[1][2][3][5] Both humans and rabbits show a significantly increased
systemic exposure to these specific metabolites compared to other species like rats and dogs.

[21[3]
Q3: What are the primary metabolic pathways for JNJ-38877605 in humans?
A3: In humans, JNJ-38877605 is metabolized through several key pathways:

» Oxidation: Hydroxylation of the quinoline moiety by aldehyde oxidase to form the M1/M3
metabolites.[3]

o Demethylation: This leads to the formation of the M2 metabolite.[3]

o Secondary Metabolism: The demethylated M2 metabolite can be further hydroxylated to form
M5/M6.[3]

e Glucuronidation: The M2 metabolite can also undergo glucuronidation to form the M10
metabolite, which is a major metabolite in both humans and rabbits.[3]

The formation of the insoluble M1/3 and M5/6 metabolites by aldehyde oxidase is the critical
pathway linked to renal toxicity.[2][3][6]

Troubleshooting Guide

Issue 1: My in vivo study in rats or dogs shows a favorable safety profile with no renal toxicity.
Can | proceed to clinical trials?

Guidance: No. As established in the clinical development of INJ-38877605, rats and dogs are
not predictive models for its human toxicity due to low aldehyde oxidase activity.[1][4] A
favorable safety profile in these species is misleading. It is critical to use a species with a
human-like metabolic profile, such as the rabbit, to assess for the potential of renal toxicity
mediated by insoluble metabolites.[1][2]
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Issue 2: How can | experimentally confirm the involvement of aldehyde oxidase (AO) versus
cytochrome P450 (CYP) enzymes in the metabolism of JNJ-38877605?

Guidance: You can perform an in vitro experiment using liver subcellular fractions (such as S9
fractions or a combination of microsomes and cytosol) from different species. By using specific
chemical inhibitors, you can dissect the contribution of each enzyme family. For example,
quercetin is a potent inhibitor of aldehyde oxidase.[3] Comparing metabolite formation in the
presence and absence of quercetin can demonstrate the role of AO. The protocol below
provides a detailed methodology.

Data Summary Tables

Table 1: Species Comparison of Key JNJ-38877605 Metabolite Formation

. Role in ]
Metabolite o Human Rabbit Rat Dog
Toxicity

Insoluble,
M1/M3 causes renal Major Major Minor/Absent  Absent
crystals[2][3]

Insoluble,
M5/M6 causes renal Major Major Minor/Absent  Absent
crystals[2][3]

Glucuronide ] ] ] ]
M10 ) Major Major Minor Minor
conjugate[3]

Minor
M11 ] Minor Minor N/A N/A
metabolite

Data compiled from in vitro and in vivo studies.[3]

Table 2: Primary Enzymes Involved in JNJ-38877605 Metabolism by Species
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Primary
Enzyme ) )
. Metabolic Human Rabbit Rat Dog
Family
Role
Forms toxic
Aldehyde insoluble ) o ) o Negligible Negligible
) ) High Activity High Activity o o
Oxidase (AO) metabolites Activity[4] Activity[4]
(M1/3, M5/6)
Cytochrome Demethylatio
P450s n and other Active Active Active Active
(CYPs) modifications
UGTs
Formation of ) ) ) )
(Glucuronosyl Active Active Active Active

transferases)

M10

Visualized Workflows and Pathways
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Start: Select Animal Model
for INJ-38877605 Study

Step 1: In Vitro Metabolic Profiling

(Hepatocytes, S9 Fractions)

Compare metabolite profiles
(Human vs. Animal)

Test Rat/Dog est Rabbit

Test Species

Rat / Dog Rabbit

Profile Match?
(e.g., M1/3, M10 present)

Profile Mismatch?
(e.g., M1/3, M10 absent)

Conclusion: Good Predictive Model
(Human-like AO Activity)

Conclusion: Poor Predictive Model
(Low Aldehyde Oxidase Activity)

STOP: Do not proceed to
human trials based on this model

Step 2: Proceed with In Vivo
Toxicology & PK Studies

Click to download full resolution via product page

Caption: Logical workflow for selecting a predictive animal model.
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Caption: Metabolic pathway of JNJ-38877605 in humans and rabbits.

Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism Study to Determine
Aldehyde Oxidase (AO) Involvement

Objective: To determine the relative contribution of AO and CYP enzymes to the metabolism of
JNJ-38877605 using pooled liver S9 fractions and specific inhibitors.

Materials:
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JNJ-38877605

Pooled Liver S9 Fractions (Human, Rabbit, Rat, Dog)
NADPH regenerating system (for CYP activity)

Potassium phosphate buffer (pH 7.4)

Quercetin (Aldehyde Oxidase inhibitor)
1-Aminobenzotriazole (ABT, broad-spectrum CYP inhibitor)
Acetonitrile (ACN) with 0.1% formic acid (stopping solution)
LC-MS/MS system for analysis

Methodology:

e Preparation: Thaw liver S9 fractions on ice. Prepare a master mix containing the S9 fraction
(e.g., 1 mg/mL final protein concentration) and NADPH regenerating system in phosphate
buffer.

Inhibitor Pre-incubation:

o Condition A (Control): Master mix + Vehicle (e.g., DMSO).

o Condition B (AO Inhibition): Master mix + Quercetin (final concentration e.g., 10 uM).
o Condition C (CYP Inhibition): Master mix + ABT (final concentration e.g., 1 mM).

o Pre-incubate all conditions for 10 minutes at 37°C.

Reaction Initiation: Add JNJ-38877605 (final concentration e.g., 1 uM) to each condition to
start the reaction.

Incubation: Incubate all samples in a shaking water bath at 37°C. Collect aliquots at multiple
time points (e.g., 0, 15, 30, 60, 120 minutes).
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Reaction Termination: Stop the reaction at each time point by adding 3 volumes of ice-cold
ACN with 0.1% formic acid to the aliquot.

Sample Processing: Centrifuge the terminated samples at high speed (e.g., 14,000 rpm) for
10 minutes to pellet the protein.

Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS. Monitor for the
disappearance of the parent compound (JNJ-38877605) and the formation of key
metabolites (e.g., M1/M3, M2).

Data Interpretation:

o In human and rabbit S9, the formation of M1/M3 should be significantly reduced in the
presence of quercetin (Condition B) compared to the control (Condition A), confirming AO
involvement.[3]

o Inrat and dog S9, very little M1/M3 should be formed in any condition.

o The metabolism to M2 should be significantly reduced in the presence of ABT (Condition
C) across all species, confirming CYP involvement.
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Start: Prepare S9 Master Mix
(S9, Buffer, NADPH)

B: Add Quercetin C: Add ABT

A: Vehicle Control (AO Inhibitor) (CYP Inhibitor)

Initiate Reaction:
Add JNJ-38877605 to all conditions

Incubate at 37°C
(Sample at 0, 15, 30, 60 min)

Terminate Reaction
(Ice-cold Acetonitrile)

Centrifuge & Collect Supernatant

Analyze by LC-MS/MS
(Parent + Metabolites)

End: Compare metabolite formation
across conditions
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Caption: Experimental workflow for the in vitro metabolism study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through
Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.nchi.nlm.nih.gov]

o 3. The c-Met tyrosine kinase inhibitor JINJ-38877605 causes renal toxicity through species
specific insoluble metabolite formation - PMC [pmc.ncbi.nim.nih.gov]

o 4. researchgate.net [researchgate.net]

o 5. [PDF] The c-Met Tyrosine Kinase Inhibitor JINJ-38877605 Causes Renal Toxicity through
Species-Specific Insoluble Metabolite Formation | Semantic Scholar [semanticscholar.org]

e 6. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [animal models that replicate JNJ-38877605 human
metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612286#animal-models-that-replicate-jnj-38877605-
human-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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